molecular formula C7H11NO3 B13088682 Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B13088682
M. Wt: 157.17 g/mol
InChI Key: OCGAYGDUYHPXED-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring, an aminomethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclobutanone derivative with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(aminomethyl)-2-oxocyclobutane-1-carboxylate
  • Methyl 1-(aminomethyl)-4-oxocyclobutane-1-carboxylate
  • Methyl 1-(aminomethyl)-3-oxocyclopentane-1-carboxylate

Uniqueness

Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-11-6(10)7(4-8)2-5(9)3-7/h2-4,8H2,1H3

InChI Key

OCGAYGDUYHPXED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)CN

Origin of Product

United States

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